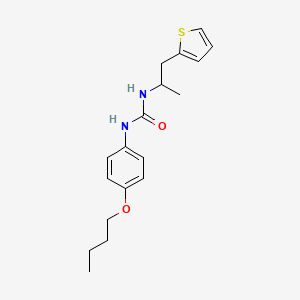

1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea

Description

Properties

IUPAC Name |

1-(4-butoxyphenyl)-3-(1-thiophen-2-ylpropan-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-3-4-11-22-16-9-7-15(8-10-16)20-18(21)19-14(2)13-17-6-5-12-23-17/h5-10,12,14H,3-4,11,13H2,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMKWQCZNDCQEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NC(C)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea typically involves the reaction of 4-butoxyaniline with an isocyanate derivative of 1-(thiophen-2-yl)propan-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₈H₂₄N₂O₂S

- Molecular Weight : 332.5 g/mol

- Structure : The compound features a butoxyphenyl group and a thiophenyl group, which contribute to its unique chemical behavior.

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, 1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea has potential applications as a biochemical probe or inhibitor in enzyme studies. Its ability to interact with biological targets may facilitate the exploration of enzyme mechanisms and pathways .

Medicine

The compound shows promise in drug development, particularly as a urea-based inhibitor. Research indicates that it may exhibit antimicrobial and cytotoxic properties, suggesting potential therapeutic applications against bacterial infections and cancer .

Recent studies have demonstrated the biological activity of this compound:

Antimicrobial Activity

The compound has been evaluated for its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Escherichia coli | 31.25 - 125 | Disruption of cell wall synthesis |

| Pseudomonas aeruginosa | 62.5 - 250 | Inhibition of nucleic acid synthesis |

These results suggest that the compound exhibits bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Cytotoxicity

The cytotoxic effects of the compound were assessed using various human cell lines. Results indicated:

- IC50 Values : Ranged from 20 μM to 50 μM across different cell lines, indicating moderate cytotoxicity.

- Selectivity Index : Calculated to assess the therapeutic window, showing that the compound has a favorable profile for further development .

Case Studies and Research Findings

Several notable studies have explored the therapeutic potential of this compound:

- Antimicrobial Efficacy Study : Researchers demonstrated that the compound significantly reduced biofilm formation in Staphylococcus aureus at concentrations as low as 0.007 mg/mL, outperforming standard antibiotics like ciprofloxacin.

- Cytotoxicity Assessment : In vitro assays revealed that while effective against bacterial strains, the compound also exhibited cytotoxic effects on cancer cell lines, emphasizing its potential as an anticancer agent.

- Mechanism Exploration : Further research focused on elucidating how this compound exerts its antimicrobial effects by disrupting critical cellular processes in bacteria, leading to cell death .

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure shares key features with other urea derivatives, differing primarily in substituent groups:

Key Observations :

- Alkoxy vs.

- Thiophene Positioning : The thiophen-2-yl group in the target compound differs from thiophen-3-yl derivatives (e.g., ), which may affect π-stacking interactions in biological systems.

- Hybrid Heterocycles : Compounds like TTU6 incorporate thiazole rings, enhancing rigidity and hydrogen-bonding capacity compared to the flexible propan-2-yl chain in the target compound.

Key Observations :

- The target compound’s synthesis likely parallels methods in and , using triphosgene for carbamoylation.

- Yields vary significantly (42–87%) depending on steric hindrance (e.g., adamantyl derivatives have lower yields).

Physicochemical Properties

Melting points and solubility are influenced by substituent polarity and molecular symmetry:

Key Observations :

- The target compound’s 4-butoxyphenyl group may lower melting points compared to nitro-substituted derivatives (e.g., TTU8 ) due to reduced crystallinity.

- Thiophene-containing compounds generally exhibit moderate solubility in organic solvents.

Key Observations :

Biological Activity

1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is a synthetic organic compound classified as a urea derivative. Its unique molecular structure, which includes both a butoxyphenyl group and a thiophenyl group, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

- IUPAC Name : 1-(4-butoxyphenyl)-3-(1-thiophen-2-ylpropan-2-yl)urea

- Molecular Formula : CHNOS

- Molecular Weight : 332.5 g/mol

- CAS Number : 1207028-42-9

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as an enzyme inhibitor and its effects on cancer cell lines.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific enzymes or receptors. The urea moiety may facilitate binding to target proteins, thereby inhibiting their activity. Further experimental studies are required to clarify the specific molecular targets and pathways involved.

Anticancer Activity

Recent studies have indicated that urea derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | GI (μM) | TGI (μM) | LC (μM) |

|---|---|---|---|---|

| Example Compound | EKVX (Lung Cancer) | 1.7 | 21.5 | 93.3 |

| Example Compound | RPMI-8226 (Leukemia) | 25.9 | 28.7 | 15.9 |

| Example Compound | OVCAR-4 (Ovarian Cancer) | 15.1 | N/A | N/A |

These findings suggest that structural modifications in urea derivatives can lead to varying degrees of cytotoxicity, highlighting the importance of chemical structure in determining biological activity .

Enzyme Inhibition Studies

In enzyme inhibition assays, related compounds have shown promise as inhibitors for specific enzymes involved in cancer progression. For example, the inhibition of esterase activity has been noted, indicating potential applications in drug development for cancer therapies .

Case Studies

Several case studies have explored the synthesis and biological evaluation of urea derivatives similar to this compound:

- Antitumor Activity : A study evaluated the anticancer properties of various urea derivatives, including those with thiophenes. Results showed significant inhibition of cell proliferation in multiple cancer types, suggesting that modifications to the thiophene ring can enhance anticancer efficacy .

- Antibacterial and Antifungal Activities : Related compounds have been tested for their antibacterial and antifungal properties, demonstrating broad-spectrum activity against pathogenic microorganisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.